molecular formula C10H16N2O3S B14201529 tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate CAS No. 828253-45-8

tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate

Cat. No.: B14201529
CAS No.: 828253-45-8
M. Wt: 244.31 g/mol
InChI Key: ZQDPVYKTROYRBE-UHFFFAOYSA-N
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Description

tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a methoxy group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with methoxy(1,3-thiazol-2-yl)methyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis, allowing selective reactions to occur without interference from the amine group .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a ligand for certain enzymes, providing insights into their mechanisms of action .

Medicine: Its ability to inhibit specific enzymes makes it a promising compound for the development of therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The specific molecular targets and pathways involved depend on the enzyme or protein being studied .

Comparison with Similar Compounds

Uniqueness: tert-Butyl [methoxy(1,3-thiazol-2-yl)methyl]carbamate is unique due to its combination of functional groups, which confer specific reactivity and stability. The presence of the thiazole ring enhances its biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

828253-45-8

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

IUPAC Name

tert-butyl N-[methoxy(1,3-thiazol-2-yl)methyl]carbamate

InChI

InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(13)12-7(14-4)8-11-5-6-16-8/h5-7H,1-4H3,(H,12,13)

InChI Key

ZQDPVYKTROYRBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=NC=CS1)OC

Origin of Product

United States

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